3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
CAS No.: 1001519-24-9
Cat. No.: VC4796662
Molecular Formula: C16H18N4OS
Molecular Weight: 314.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1001519-24-9 |
---|---|
Molecular Formula | C16H18N4OS |
Molecular Weight | 314.41 |
IUPAC Name | 3-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Standard InChI | InChI=1S/C16H18N4OS/c1-11-10-12(2)20(18-11)9-5-8-19-15(21)13-6-3-4-7-14(13)17-16(19)22/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,22) |
Standard InChI Key | BMFWPRMUJOVIBJ-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1CCCN2C(=O)C3=CC=CC=C3NC2=S)C |
Introduction
Chemical Characteristics and Structural Analysis
Molecular Architecture
The molecule features a quinazolin-4(3H)-one backbone substituted at position 2 with a mercapto (-SH) group and at position 3 with a propyl chain bearing a 3,5-dimethyl-1H-pyrazol-1-yl moiety. This arrangement introduces both hydrogen-bonding capabilities (via the thiol and carbonyl groups) and steric bulk from the pyrazole ring, which influences its physicochemical behavior .
Synthetic Methodologies
Quinazolinone Core Formation
The Niementowski reaction remains a cornerstone for constructing quinazolin-4(3H)-one scaffolds. Anthranilic acid derivatives react with formamide or amines under thermal conditions to form the dihydro-4-oxoquinazoline intermediate, which can be further functionalized . For this compound, anthranilic acid derivatives substituted with a propylamine side chain would serve as precursors.
Thiol Group Incorporation
The mercapto group at position 2 may be introduced via:
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Thiourea Cyclization: Reaction of 2-aminobenzonitrile derivatives with carbon disulfide.
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Nucleophilic Displacement: Using sodium hydrosulfide (NaSH) on 2-chloroquinazolinone intermediates .
Biological Activity and Structure-Activity Relationships
Cytotoxic and Anticancer Properties
Quinazolinones with pyrazole substitutions exhibit PARP-1 inhibitory activity. For instance, 2-{3-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl-4(3H)-quinazolinone shows IC₅₀ = 14 nM against PARP1 . The 3,5-dimethylpyrazole group in the target compound could similarly engage in π-π stacking interactions with enzyme active sites.
Physicochemical Determinants of Bioactivity
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Lipophilicity (logP ~3.3): Facilitates membrane permeation but may limit aqueous solubility.
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Polar Surface Area (~53 Ų): Suggests moderate permeability through biological barriers.
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Thiol Reactivity: Potential for disulfide bond formation or interaction with cysteine residues in target proteins.
The chloro-substituted analogue (CAS 1006491-78-6) serves as a critical reference point :
The absence of chlorine reduces molecular weight and may decrease electrophilicity, potentially altering metabolic stability and toxicity profiles.
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